6-Amino-5-chloropyridine-3-sulfonamide

Catalog No.
S12561526
CAS No.
M.F
C5H6ClN3O2S
M. Wt
207.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Amino-5-chloropyridine-3-sulfonamide

Product Name

6-Amino-5-chloropyridine-3-sulfonamide

IUPAC Name

6-amino-5-chloropyridine-3-sulfonamide

Molecular Formula

C5H6ClN3O2S

Molecular Weight

207.64 g/mol

InChI

InChI=1S/C5H6ClN3O2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H,(H2,7,9)(H2,8,10,11)

InChI Key

LSGYCKCADYHOLN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)N)S(=O)(=O)N

6-Amino-5-chloropyridine-3-sulfonamide is an organic compound with the molecular formula C5_5H6_6ClN3_3O2_2S and a molecular weight of approximately 207.63 g/mol. This compound features a pyridine ring substituted with an amino group at the 6-position, a chlorine atom at the 5-position, and a sulfonamide group at the 3-position. Its structure allows for various interactions with biological systems, making it of interest in medicinal chemistry and pharmaceutical applications .

The chemical reactivity of 6-amino-5-chloropyridine-3-sulfonamide is primarily influenced by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, allowing the introduction of various nucleophiles.
  • Acid-Base Reactions: The sulfonamide group can act as a weak acid, participating in acid-base reactions.
  • Formation of Derivatives: The amino group can be modified to create derivatives with altered biological activity or solubility profiles.

These reactions facilitate the synthesis of analogs and derivatives that may exhibit enhanced pharmacological properties.

6-Amino-5-chloropyridine-3-sulfonamide has demonstrated notable biological activities:

  • Antimicrobial Properties: It exhibits activity against various bacterial strains, making it a candidate for antibiotic development.
  • Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes involved in bacterial metabolism, which could lead to its use as a therapeutic agent in infections .
  • Anti-inflammatory Effects: Preliminary studies suggest potential anti-inflammatory properties, although further research is needed to elucidate these effects fully.

Several methods are available for synthesizing 6-amino-5-chloropyridine-3-sulfonamide:

  • Direct Amination: Starting from 5-chloropyridine-3-sulfonyl chloride, amination can be performed using ammonia or amines under controlled conditions.
  • Sulfonation Reactions: Chlorinated pyridine derivatives can be sulfonated using sulfur trioxide or sulfonyl chlorides to introduce the sulfonamide group.
  • Reduction Reactions: Reduction of nitro or other functional groups on suitable precursors can yield the desired amino-substituted product.

These synthetic routes allow for the production of the compound with varying degrees of purity and yield .

The applications of 6-amino-5-chloropyridine-3-sulfonamide span several fields:

  • Pharmaceutical Development: Its antimicrobial and anti-inflammatory properties make it a candidate for drug formulation.
  • Research Tool: Used in biological studies to investigate enzyme mechanisms and pathways.
  • Chemical Building Block: Serves as an intermediate in synthesizing more complex organic compounds and pharmaceuticals.

Interaction studies involving 6-amino-5-chloropyridine-3-sulfonamide focus on its binding affinity to various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • In Vitro Assays: To evaluate its efficacy against microbial strains and assess cytotoxicity in human cell lines.

Findings from these studies contribute to understanding its mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with 6-amino-5-chloropyridine-3-sulfonamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Amino-5-chloropyridine-3-sulfonamideAmino group at position 4Different substitution pattern affecting activity
6-Chloropyridine-3-sulfonamideLacks amino groupPrimarily used as a building block
2-Amino-5-chloropyridine-3-sulfonamideAmino group at position 2Exhibits different biological properties

Each of these compounds has unique characteristics that influence their biological activity and application potential, highlighting the distinctiveness of 6-amino-5-chloropyridine-3-sulfonamide within this chemical class .

XLogP3

-0.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

206.9869253 g/mol

Monoisotopic Mass

206.9869253 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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